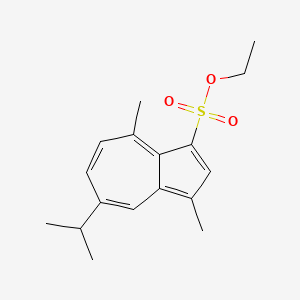

Ethyl guaiazulene sulfonate

Description

Structure

3D Structure

Properties

CAS No. |

6223-36-5 |

|---|---|

Molecular Formula |

C17H22O3S |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

ethyl 3,8-dimethyl-5-propan-2-ylazulene-1-sulfonate |

InChI |

InChI=1S/C17H22O3S/c1-6-20-21(18,19)16-9-13(5)15-10-14(11(2)3)8-7-12(4)17(15)16/h7-11H,6H2,1-5H3 |

InChI Key |

RBHFPIHDGCGQPN-UHFFFAOYSA-N |

Canonical SMILES |

CCOS(=O)(=O)C1=CC(=C2C1=C(C=CC(=C2)C(C)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of Guaiazulene and Its Sulfonate Derivatives

Strategies for Electrophilic Aromatic Substitution on the Azulene (B44059) Core for Derivatization

The azulene core's non-alternant bicyclic aromatic structure, consisting of a five-membered and a seven-membered ring, leads to a notable polarization of its π-electrons towards the five-membered ring. acs.org This inherent electronic characteristic results in a significant dipole moment and renders the 1- and 3-positions of the azulene nucleus particularly susceptible to electrophilic aromatic substitution (SEAr). acs.org This reactivity has been exploited in various derivatization strategies.

Electrophilic substitution reactions on guaiazulene (B129963) often proceed without the need for a catalyst. nih.gov Common methods for introducing new functional groups onto the azulene scaffold include:

Michael Addition: A versatile reaction for forming carbon-carbon bonds. chalmers.se

Friedel-Crafts and Vilsmeier-Haack Reactions: These are classical methods for the acylation and formylation of aromatic rings, respectively. chalmers.se

Addition to Heteroaromatic Triflates: This allows for the coupling of azulenes with various heterocyclic moieties. chalmers.se

Formation of Diazo Compounds: This opens pathways for further chemical transformations. chalmers.se

Electrophilic Halogenations: The introduction of halogen atoms provides a handle for subsequent cross-coupling reactions. chalmers.se

These reactions provide a foundation for synthesizing a wide array of guaiazulene derivatives with tailored properties.

Functionalization Approaches for Guaiazulene: Specific Reactions and Regioselectivity

The functionalization of guaiazulene can be directed to specific positions on its bicyclic core and its alkyl substituents, allowing for precise control over the final molecular architecture.

C4 Methyl Group Functionalization via Deprotonation and Derivatization

The protons of the methyl group at the C4 position of guaiazulene exhibit notable acidity. scispace.comrsc.orgresearchgate.net This increased acidity stems from the resonance stabilization of the resulting conjugate base, where the negative charge is delocalized into the electron-deficient seven-membered ring. scispace.comresearchgate.net This property has been leveraged for the selective functionalization of the C4 methyl group. scispace.comrsc.orgresearchgate.net

One key transformation is the conversion of the C4-methyl group into a formyl group. oup.com This is achieved through a process that takes advantage of the acidity of the methyl protons. scispace.comrsc.orgresearchgate.netoup.com For instance, treatment of guaiazulene with dimethylformamide dimethyl acetal (B89532) (DMFDMA) in DMF yields a crude enamine, which upon oxidative cleavage with sodium periodate (B1199274) (NaIO4), produces guaiazulene-4-carbaldehyde. scispace.com This aldehyde serves as a valuable building block for further derivatization of the seven-membered ring. scispace.comrsc.orgresearchgate.net

Functionalization of Five-Membered Ring Systems for Substituent Introduction

The five-membered ring of azulene is electron-rich, making it the primary site for electrophilic attack. mdpi.com The functionalization of this ring is a common strategy for synthesizing substituted azulenes. acs.orgmdpi.com A variety of substituents, including both electron-donating and electron-withdrawing groups, as well as synthetic handles like boronic esters and halogens, have been introduced onto the five-membered ring of guaiazulene. acs.org

Transition metal-catalyzed cross-coupling reactions, particularly those utilizing palladium, have proven to be highly effective for the functionalization of the azulene's five-membered ring. mdpi.com These methods offer a practical way to create carbon-carbon bonds and introduce a diverse range of functional groups. researchgate.net

Functionalization of Seven-Membered Ring Systems for Substituent Introduction

While the five-membered ring is the more reactive site for electrophilic substitution, functionalization of the seven-membered ring is also achievable, though it often requires different strategies. Nucleophilic and radical substitutions are more common for the seven-membered ring. mdpi.com

One approach to functionalizing the seven-membered ring involves the condensation of guaiazulene with various aldehydes. mdpi.com For example, the reaction of guaiazulene with thiophene-2-carbaldehyde (B41791) in the presence of a base like potassium tert-butoxide can lead to the formation of vinyl derivatives at the 4-position of the seven-membered ring. mdpi.com

Furthermore, the introduction of substituents onto the five-membered ring can influence the reactivity of the seven-membered ring, enabling borylation at the 5- and 6-positions. mdpi.com

Iron-Mediated Addition to Cyclohexadiene Scaffolds for Azulene Functionalization

A powerful method for the functionalization of azulenes involves their reaction with cationic η⁵-iron carbonyl diene complexes. acs.orgnih.govresearchgate.netacs.org This reaction proceeds under mild conditions, typically at room temperature in acetone (B3395972) with sodium bicarbonate as a base. acs.org A range of azulenes, including guaiazulene and its derivatives, act as competent nucleophiles in this addition reaction, affording coupling products in good to excellent yields (43–98%). acs.orgnih.govacs.org

This iron-mediated approach allows for the introduction of various cyclohexadiene scaffolds onto the azulene core, providing access to a diverse class of 1-substituted azulenes. nih.govacs.org Subsequent decomplexation of the iron moiety can be achieved, and the resulting functionalized azulenes can undergo further derivatization. acs.orgnih.govacs.org

Synthesis of Sulfonate Derivatives from Guaiazulene Precursors

Sodium guaiazulene sulfonate (GAS-Na) is a water-soluble derivative of guaiazulene. sioc-journal.cn The synthesis of guaiazulene sulfonate derivatives typically involves the sulfonation of the guaiazulene precursor. researchgate.net For example, sodium guaiazulene sulfonate is synthesized by treating guaiazulene with a sulfonating agent. researchgate.net

Researchers have synthesized various alkylazulene sulfonate derivatives and studied their properties. For instance, a series of sodium alkylazulene sulfonates with an isopropyl group at the 6-position have been synthesized and their anti-ulcer activities evaluated. nih.gov Among these, 3-ethyl-6-isopropylazulene-1-sodium sulfonate exhibited potent activity. nih.gov Similarly, 3-ethyl-7-isopropylazulene-1-sulfonic acid sodium salt has been shown to have strong anti-peptic activity. jst.go.jp

Generation of Novel Guaiazulene-Based Building Blocks for Complex Molecular Architectures

Guaiazulene, an abundant and low-cost sesquiterpene derived from natural sources like chamomile or eucalyptus oils, is increasingly utilized as a foundational molecule for the synthesis of complex chemical structures. rsc.orgrsc.org Its unique electronic properties, arising from the fusion of a five-membered and a seven-membered ring, make it an attractive starting material for functional molecules. rhhz.net However, the development of materials based on guaiazulene has been historically limited by a lack of diverse functionalization methods. oup.com Recent research has focused on overcoming this by developing versatile guaiazulene-based building blocks, enabling the construction of intricate molecular architectures. oup.comresearchgate.net

A significant strategy involves the selective functionalization of the guaiazulene core. One key approach takes advantage of the acidity of the protons on the C4-methyl group. rsc.orgscispace.com This acidity allows for deprotonation and subsequent reaction to introduce new functional groups. For instance, treatment of guaiazulene with dimethylformamide dimethyl acetal (DMFDMA) followed by oxidative cleavage with sodium periodate (NaIO₄) yields guaiazulene-4-carbaldehyde. rsc.orgscispace.com This aldehyde is a stable and versatile building block that can be purified via chromatography and serves as a precursor for a variety of derivatives through alkenylation, reduction, and condensation reactions. rsc.orgresearchgate.net

Another powerful method for creating building blocks is the introduction of carboxylic acid groups at various positions on the azulene skeleton. oup.comresearchgate.net By controlling the regiospecific reactivity, researchers have successfully synthesized derivatives like 7-isopropyl-4-methylazulene-1-carboxylic acid and 7-isopropyl-1-methylazulene-4-carboxylic acid. oup.comresearchgate.net These syntheses often involve protecting reactive sites, such as the C3 position, to direct functionalization to less active positions like C1 or the C4-methyl group. oup.comresearchgate.net These carboxylic acid derivatives are crucial as they can be converted into a wide range of other functional groups, paving the way for new guaiazulene-based materials. oup.com

The utility of these building blocks is demonstrated in the total synthesis of complex natural products. In a notable example, guaiazulene was used as the starting material for a concise, four-step total synthesis of (±)-nanolobatolide, a complex tetracyclic diterpenoid. chemrxiv.org This synthesis employed a novel dearomative approach to construct the core structure, highlighting the potential of guaiazulene to streamline the creation of intricate molecules. chemrxiv.org Furthermore, multicomponent reactions have been developed to synthesize guaiazulene-heterocycle hybrids, expanding the structural diversity and potential applications of these compounds. clockss.org These methods often proceed under mild, operationally simple conditions, reacting a guaiazulene-based isocyanide with other components to afford complex heterocyclic derivatives in good yields. clockss.org

Table 1: Key Guaiazulene-Based Building Blocks and Their Applications

| Building Block | Synthetic Approach | Subsequent Transformations/Applications | Reference(s) |

|---|---|---|---|

| Guaiazulene-4-carbaldehyde | Treatment of guaiazulene with DMFDMA, followed by oxidative cleavage with NaIO₄. | Used in reduction, alkenylation, and condensation reactions to build more complex azulenes substituted on the seven-membered ring. | rsc.org, researchgate.net, scispace.com |

| Guaiazulene Carboxylic Acids | Regiospecific introduction of a carboxyl group at C1, C2, or C4 positions, often using protecting groups. | Serve as versatile intermediates for conversion into various functional groups for materials development. | researchgate.net, oup.com |

| Dearomatized Guaiane Core | Novel dearomative approach from guaiazulene as a starting material. | Utilized in the four-step total synthesis of the complex tetracyclic diterpenoid, (±)-nanolobatolide. | chemrxiv.org |

| Guaiazulene-Heterocycle Hybrids | Multicomponent reactions involving 3-isocyano-7-isopropyl-1,4-dimethylazulene and other reactants. | Creation of complex molecules bearing pharmacologically relevant heterocyclic skeletons. | clockss.org |

Green Chemistry Principles in Guaiazulene Derivative Synthesis

The synthesis of guaiazulene derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce waste, use renewable resources, and employ environmentally benign processes. The very use of guaiazulene as a starting material aligns with these principles, as it is a naturally derived, renewable, and low-cost alternative to the synthetically demanding parent compound, azulene. rsc.orgroyalsocietypublishing.org

One of the core tenets of green chemistry is waste prevention. royalsocietypublishing.org In this context, computational chemistry and in silico analysis are becoming powerful tools. By using methods like time-dependent density functional theory (TD-DFT), researchers can predict the photophysical and electronic properties of potential guaiazulene derivatives before they are synthesized in the lab. royalsocietypublishing.org This predictive capability helps to eliminate the synthesis of numerous compounds that may not have the desired characteristics, thereby minimizing the generation of chemical waste and optimizing the synthetic design process. royalsocietypublishing.org

The development and use of environmentally friendly catalysts is another key area of green chemistry applied to organic synthesis. While not always directly demonstrated on guaiazulene itself, related syntheses highlight this trend. For example, the use of silicotungstic acid as a stable, highly active, and recyclable catalyst has been shown to be effective in reactions like the synthesis of acetylsalicylic acid, suggesting its potential as a green catalyst for acylating guaiazulene derivatives. researchgate.net Similarly, the use of an Aloe vera-mediated silver cobalt nanocatalyst has been noted for its favorable green chemistry metrics and recyclability, presenting an advantageous protocol from both an industrial and environmental perspective. researchgate.net

Furthermore, efforts are being made to develop synthetic methods that are operationally simple and proceed under mild conditions, such as at room temperature. clockss.org Multicomponent reactions for creating guaiazulene-heterocycle hybrids exemplify this approach, offering efficiency and reduced energy consumption. clockss.org Improving the stability of the final products also contributes to greener chemistry. For instance, the synthesis of 2,2'-biguaiazulene (BGA) and (2,2'-biguaiazulene)-1,1'-disulfonic acid sodium (BGAS-Na) from guaiazulene resulted in molecules with improved stability and enhanced antioxidant activity compared to the parent compounds, potentially leading to a longer shelf-life and reduced waste. sioc-journal.cn

Table 2: Application of Green Chemistry Principles in Guaiazulene Synthesis

| Green Chemistry Principle | Application in Guaiazulene Synthesis | Example/Benefit | Reference(s) |

|---|---|---|---|

| Use of Renewable Feedstocks | Utilizing guaiazulene from natural sources (e.g., fungi, coral, essential oils). | Reduces reliance on petroleum-based or costly multi-step synthetic starting materials. | rsc.org, royalsocietypublishing.org |

| Waste Prevention at the Source | In silico analysis using computational methods (e.g., TD-DFT) to predict molecular properties. | Eliminates the need to synthesize impractical derivatives, thus minimizing chemical waste. | royalsocietypublishing.org |

| Catalysis | Employing environmentally friendly and recyclable catalysts. | Silicotungstic acid and Aloe vera-mediated nanocatalysts offer high activity and good stability under green conditions. | researchgate.net, researchgate.net |

| Design for Energy Efficiency | Developing synthetic routes that proceed under mild conditions (e.g., room temperature). | Multicomponent reactions for hybrid synthesis reduce energy inputs. | clockss.org |

| Designing Safer Chemicals | Synthesizing derivatives with improved stability. | BGA and BGAS-Na show better stability than the parent molecules, potentially increasing product lifespan. | sioc-journal.cn |

Preclinical Research Models for Mechanistic Elucidation of Ethyl Guaiazulene Sulfonate

In Vitro Cellular Model Systems

Mammalian Macrophage Cell Lines (e.g., RAW264.7, J774) for Inflammatory Responses

While the anti-inflammatory properties of guaiazulene (B129963) derivatives are recognized, specific mechanistic studies utilizing the mammalian macrophage cell lines RAW264.7 and J774 with ethyl guaiazulene sulfonate are not extensively detailed in the currently available research. However, the general understanding is that these cell lines are crucial for modeling inflammatory responses. They are instrumental in studying the effects of compounds on the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines (e.g., TNF-α, IL-6). Future investigations using these models would be invaluable in precisely defining the anti-inflammatory mechanism of this compound at the cellular level.

Oral Squamous Cell Carcinoma (OSCC) Cell Lines for Anti-Tumor Specificity

The anti-tumor potential of guaiazulene derivatives has been investigated in oral squamous cell carcinoma (OSCC) cell lines. A study involving twelve guaiazulene-3-carboxylate derivatives assessed their tumor-specificity and potency. The tumor-specificity (TS) was determined by comparing the 50% cytotoxic concentration (CC50) against human oral mesenchymal cell lines to that against four human OSCC cell lines. The potency-selectivity expression (PSE) was also calculated.

Among the tested derivatives, alkoxyl guaiazulene-3-carboxylates demonstrated the highest TS and PSE values. Further analysis of the HSC-2 OSCC cell line revealed that these specific derivatives induced an accumulation of cells in the subG1 and G2/M phases of the cell cycle, suggesting an induction of apoptosis and cell cycle arrest. nih.gov Quantitative structure-activity relationship (QSAR) analysis indicated a correlation between the tumor-specificity of these compounds and their three-dimensional shape, electrical state, and ionization potential. nih.gov

Table 1: Anti-Tumor Specificity of Guaiazulene-3-Carboxylate Derivatives in OSCC Cell Lines

| Compound Type | Key Findings | Affected Cell Cycle Phases (HSC-2 Cells) |

|---|---|---|

| Alkoxyl guaiazulene-3-carboxylates | Highest Tumor-Specificity (TS) and Potency-Selectivity Expression (PSE) values. | SubG1 and G2/M |

| Alkyl, hydroxyl, or primary amine derivatives | Lower TS and PSE values compared to alkoxyl derivatives. | Not specified |

Non-Small Cell Lung Cancer (NSCLC) Cell Lines for Apoptosis and Autophagy Studies

In the context of non-small cell lung cancer (NSCLC), guaiazulene (GYZ) has been shown to suppress tumor growth both in vitro and in vivo. nih.govnih.gov Studies utilizing various human NSCLC cell lines, including A549, PC9, HCC827, H1975, and H1299, have demonstrated that GYZ treatment leads to a dose-dependent decrease in cell viability. nih.gov The median inhibitory concentration (IC50) was found to be lower in NSCLC cells compared to the immortalized human bronchial epithelial cell line 16HBE, indicating a degree of tumor cell selectivity. nih.gov

The primary mechanism of action identified is the induction of apoptosis through the generation of reactive oxygen species (ROS). nih.govnih.gov GYZ treatment was shown to significantly increase apoptosis in A549 and H1975 cells, which was accompanied by an increase in the levels of cleaved-caspase 3 and cleaved-PARP. nih.gov This GYZ-induced apoptosis was attenuated by the ROS scavenger N-acetylcysteine (NAC), confirming the role of oxidative stress in this process. nih.gov

Interestingly, GYZ also induces a complete autophagic flux in NSCLC cells by inhibiting the Akt/mTOR signaling pathway. nih.govnih.gov This autophagy was found to have a cytoprotective effect, as its inhibition enhanced the growth-suppressive effects of GYZ. nih.gov These findings suggest a potential therapeutic strategy involving the combination of GYZ with autophagy inhibitors for the treatment of NSCLC. nih.govnih.gov

Table 2: Effects of Guaiazulene (GYZ) on NSCLC Cell Lines

| Cell Lines | Key Findings | Mechanism of Action |

|---|---|---|

| A549, PC9, HCC827, H1975, H1299 | Dose-dependent decrease in cell viability. | Induction of ROS-mediated apoptosis. |

| A549, H1975 | Significant induction of apoptosis. | Increased levels of cleaved-caspase 3 and cleaved-PARP. |

| NSCLC cell lines | Induction of complete and cytoprotective autophagy. | Inhibition of the Akt/mTOR signaling pathway. |

Neuroblastoma Cell Lines (e.g., N2a-NB) for Cytotoxic Activity

The cytotoxic effects of guaiazulene (GYZ) have been evaluated in the N2a-NB neuroblastoma cell line. nih.govnih.govresearchgate.net Research has shown that GYZ exhibits anti-proliferative activity, suppressing the proliferation of N2a-NB cells at high doses. nih.govresearchgate.net This cytotoxic activity is linked to an increase in total oxidative stress (TOS) levels within the cells, while total antioxidant capacity (TAC) levels decrease. nih.govnih.gov These findings suggest that the cytotoxic mechanism of GYZ in neuroblastoma cells is related to the induction of oxidative stress. nih.gov However, the same study did not find a significant increase in DNA damage, as measured by the single-cell gel electrophoresis (comet) assay. nih.govnih.gov

Table 3: Cytotoxic Activity of Guaiazulene (GYZ) in N2a-NB Neuroblastoma Cells

| Parameter | Observation | Implication |

|---|---|---|

| Cell Proliferation | Suppressed at high GYZ doses. | Anti-proliferative effect. |

| Total Oxidative Stress (TOS) | Increased at higher GYZ doses. | Induction of oxidative stress. |

| Total Antioxidant Capacity (TAC) | Decreased at higher GYZ doses. | Impairment of antioxidant defense. |

| DNA Damage (Comet Assay) | No significant increase. | Cytotoxicity may not be primarily mediated by direct genotoxicity. |

Human Peripheral Blood Lymphocytes for Immunological and Genotoxic Assessments

Studies on human peripheral blood lymphocytes (PBLs) have been conducted to assess the immunological and genotoxic potential of guaiazulene (GYZ). The results indicate that GYZ can cause cytotoxicity in PBLs at high concentrations. scite.airesearchgate.net In terms of its impact on oxidative stress, GYZ did not affect the total oxidant status (TOS) but significantly increased the total antioxidant capacity (TAC). researchgate.net

Genotoxicity was evaluated using the micronucleus (MN) and chromosomal aberration (CA) tests. The findings revealed that GYZ did not induce chromosomal aberrations compared to the control group, suggesting it is not genotoxic in this model system. researchgate.net

Table 4: Immunological and Genotoxic Assessment of Guaiazulene (GYZ) on Human Peripheral Blood Lymphocytes (PBLs)

| Assay | Concentration Range | Key Findings |

|---|---|---|

| Cytotoxicity (LDH release) | 0-400 µg/mL | Cytotoxic at high concentrations. |

| Oxidative Stress | Not specified | No effect on Total Oxidant Status (TOS). |

| Antioxidant Capacity | Not specified | Significantly increased Total Antioxidant Capacity (TAC). |

| Genotoxicity (MN and CA tests) | Not specified | Did not induce chromosomal aberrations. |

Human Gingival Fibroblasts for Cytotoxicity and Photoprotective Effects

The effects of guaiazulene (GA) on human gingival fibroblasts (HGFs) have been investigated, revealing both cytotoxic and photoprotective properties. nih.govresearchgate.net In the absence of light, GA was found to significantly reduce cell viability in a dose-dependent manner, with a calculated IC50 of 72.1 μM. nih.gov This cytotoxicity was associated with a decrease in the synthesis of procollagen (B1174764) α1 type I protein and the expression of COL1A1 mRNA. The mechanism of cell death was identified as the activation of an intrinsic apoptotic pathway, confirmed by transmission electron microscopy and caspase-3 activation. nih.gov

Interestingly, when HGF cultures treated with GA were exposed to UV-A radiation, the GA-induced cell death decreased, with the IC50 increasing to 128.9 μM. nih.gov This suggests a photoprotective effect, which is attributed to the photodegradation of the toxic guaiazulene molecule. nih.govresearchgate.net The photodegradation products themselves were found to be non-toxic to the HGFs. nih.gov

Table 5: Effects of Guaiazulene (GA) on Human Gingival Fibroblasts (HGFs)

| Condition | IC50 | Key Findings | Mechanism |

|---|---|---|---|

| No UV exposure | 72.1 μM | Dose-dependent reduction in cell viability. | Activation of intrinsic apoptotic pathway. |

| UV-A exposure | 128.9 μM | Decreased GA-induced cell death. | Photodegradation of guaiazulene. |

Other Relevant Human and Animal Cell Lines (e.g., 293T, TIG-1, HL-60)

While direct studies on this compound using the 293T, TIG-1, and HL-60 cell lines are not extensively documented in the current body of scientific literature, research on closely related guaiazulene derivatives provides valuable insights into their potential cellular effects.

One study investigated the bioactivity of 1,2,3,4‐tetrahydroazuleno[1,2‐b] tropone (B1200060) (TAT), a derivative of guaiazulene, on different human cell lines. The findings indicated that TAT exhibited selective inhibitory effects on the growth of the immortalized human embryonic kidney cell line (293T) and HeLa cancer cells. Notably, these concentrations did not affect the viability of normal human fetal lung fibroblast cells (TIG-1) nih.gov. This suggests that certain guaiazulene derivatives may possess cell-specific anti-proliferative activities nih.gov.

The human promyelocytic leukemia cell line, HL-60, is a well-established model for studying cellular differentiation and is utilized in the screening of potential cancer chemopreventive and chemotherapeutic agents nih.govresearchwithrutgers.complos.org. Various compounds have been shown to induce the differentiation of HL-60 cells into more mature granulocyte- or monocyte-like cells nih.govresearchwithrutgers.comnih.gov. Although direct evidence of this compound's effect on HL-60 cells is lacking, this cell line represents a relevant model for exploring the potential differentiation-inducing or anti-leukemic properties of azulene-based compounds.

Table 1: Effects of a Guaiazulene Derivative on Human Cell Lines

| Cell Line | Cell Type | Compound Tested | Observed Effect | Reference |

|---|---|---|---|---|

| 293T | Immortalized Human Embryonic Kidney | 1,2,3,4‐tetrahydroazuleno[1,2‐b] tropone (TAT) | Inhibited cell growth | nih.gov |

| TIG-1 | Normal Human Fetal Lung Fibroblast | 1,2,3,4‐tetrahydroazuleno[1,2‐b] tropone (TAT) | No effect on cell viability at concentrations that inhibited 293T and HeLa cells | nih.gov |

| HL-60 | Human Promyelocytic Leukemia | Not directly tested with this compound | Established model for studying cell differentiation and effects of chemopreventive agents | nih.govresearchwithrutgers.comnih.gov |

In Vivo Animal Models for Mechanistic Pathways

In vivo animal models are indispensable for evaluating the physiological effects and mechanisms of action of compounds in a whole-organism context. Various animal models have been utilized to explore the therapeutic potential of azulene (B44059) derivatives.

The nematode Caenorhabditis elegans is a powerful model organism for studying mitochondrial function and the effects of various compounds on aging and oxidative stress nih.govharvard.edunih.govmdpi.com. While direct studies using this compound in C. elegans are limited, research on a related guaiazulene derivative, 1,2,3,4‐tetrahydroazuleno[1,2‐b] tropone (TAT), has provided insights into its impact on mitochondrial processes. This study suggested that TAT acts on the mitochondrial electron transfer complex II, leading to a suppression of cellular energy production by inhibiting oxidative phosphorylation ox.ac.uk. This finding highlights the potential of azulene derivatives to modulate mitochondrial function.

Rat models of gastrointestinal damage are crucial for evaluating the efficacy of potential therapeutic agents. The Shay pylorus-ligated rat model, which leads to the accumulation of gastric acid and subsequent ulcer formation, is a classic method for screening anti-ulcer drugs nih.govslideshare.netslideshare.net. Studies on various sodium alkylazulene sulfonates have demonstrated their anti-ulcer activities in this model. Notably, 3-ethyl-7-isopropylazulene-1-sulfonic acid sodium salt exhibited a potent inhibitory action against Shay ulcer formation, with its antipeptic activity being more potent than that of guaiazulene sodium sulfonate jst.go.jp. Another study found that 3-ethyl-6-isopropylazulene-1-sodium sulfonate also showed a potent inhibitory effect on ulcer formation in this model nih.gov.

The ischemia/reperfusion (I/R) model in rats is used to study tissue damage caused by the restoration of blood flow after a period of ischemia mdpi.commdpi.com. A study on egualen (B1671144) sodium, a stable azulene derivative, demonstrated its prophylactic effect against gastric damage induced by I/R in mice nih.gov. This protective effect was found to be equivalent to that of a thromboxane (B8750289) A2 antagonist nih.gov.

Nonsteroidal anti-inflammatory drug (NSAID)-induced enteropathy is a significant clinical problem, and rat models are used to investigate potential protective agents nih.govresearchgate.netmdpi.complos.org. The same study on egualen sodium showed that it significantly prevented loxoprofen-induced damage in the small intestine of rats. This protective action was associated with an increase in mucus secretion and suppression of bacterial invasion and inducible nitric oxide synthase (iNOS) expression nih.gov.

Table 2: Protective Effects of Azulene Derivatives in Rat Models of Gastrointestinal Damage

| Animal Model | Compound Tested | Key Findings | Reference |

|---|---|---|---|

| Shay Pylorus-Ligated Rats | 3-ethyl-7-isopropylazulene-1-sulfonic acid sodium salt | Potent inhibition of ulcer formation; more potent antipeptic activity than guaiazulene sodium sulfonate. | jst.go.jp |

| Shay Pylorus-Ligated Rats | 3-ethyl-6-isopropylazulene-1-sodium sulfonate | Potent inhibitory action against ulcer formation. | nih.gov |

| Ischemia/Reperfusion (mice) | Egualen sodium | Significantly prevented I/R-induced gastric damage. | nih.gov |

| NSAID-Induced Enteropathy (rats) | Egualen sodium | Significantly prevented loxoprofen-induced small intestinal damage; increased mucus secretion; suppressed bacterial invasion and iNOS expression. | nih.gov |

The liver plays a central role in drug metabolism, and rat models are frequently used to assess potential hepatotoxicity and the effects of compounds on drug-metabolizing enzymes, such as the cytochrome P450 (CYP) system nih.govnih.govmdpi.comresearchgate.net. An in vitro and in vivo study investigated the effect of guaiazulene on rat hepatic CYP enzymes. The results showed that guaiazulene inhibited CYP1A2 and CYP2B1 and had a weak effect on CYP1A1 in rat hepatic microsomal fractions nih.govscispace.com. In vivo, the administration of guaiazulene to rats did not produce any macroscopic toxic effects and did not alter liver weight, microsomal protein, or total cytochrome P450 content nih.govscispace.com. Furthermore, guaiazulene was found to inhibit CYP1A2 activity in rats with and without paracetamol-induced hepatotoxicity nih.govscispace.com. These findings suggest that guaiazulene can modulate the activity of specific CYP enzymes, which may have implications for drug interactions and the metabolic activation of certain toxins and carcinogens nih.govscispace.com.

Table 3: Effect of Guaiazulene on Rat Hepatic Cytochrome P450 Enzymes

| CYP Isozyme | In Vitro Effect | In Vivo Effect | Reference |

|---|---|---|---|

| CYP1A1 | Weak inhibition | Not specified | nih.govscispace.com |

| CYP1A2 | Considerable inhibition | Inhibited activity with and without paracetamol intoxication | nih.govscispace.com |

| CYP2B1 | Considerable inhibition | Not specified | nih.govscispace.com |

Advanced Analytical Techniques in Ethyl Guaiazulene Sulfonate Research

Chromatographic Methods for Research Sample Analysis

Chromatographic techniques are fundamental in the separation and quantification of ethyl guaiazulene (B129963) sulfonate from complex mixtures, ensuring the integrity of research findings.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a powerful tool for the determination of guaiazulene and its derivatives in various matrices. nih.govresearchgate.net This method offers high resolution and sensitivity for the separation and quantification of these compounds. The separation is typically achieved on a reverse-phase column, such as a C8 or C18, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.gov The Diode Array Detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is particularly useful for identifying compounds based on their UV-Vis spectra and for assessing the purity of the analyte. mdpi.commdpi.com

For the analysis of guaiazulene in complex samples like creams and toothpastes, a solid-phase extraction (SPE) step is often employed for sample clean-up prior to HPLC-DAD analysis. nih.gov The validation of HPLC-DAD methods typically includes parameters such as linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy to ensure reliable and reproducible results. mdpi.com

Table 1: Illustrative HPLC-DAD Parameters for Analysis of Guaiazulene Derivatives

| Parameter | Value/Condition |

|---|---|

| Column | XTerra C8 |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) |

| Detection Wavelength | 245 nm (for quantification) |

| Flow Rate | 1.0 mL/min |

| Retention Time | Approximately 6.5 min (for Guaiazulene) |

Note: The parameters in this table are based on methods developed for guaiazulene and serve as a representative example. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another essential technique for the analysis of volatile and semi-volatile compounds like guaiazulene and its derivatives. nih.govresearchgate.net In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its unambiguous identification. nih.gov

For the analysis of guaiazulene in different matrices, a preliminary extraction step, such as solid-liquid extraction or solid-phase extraction, is typically required. nih.gov The GC-MS method can be used for both qualitative identification and quantitative determination of the analyte. The technique is particularly useful for studying the photostability of guaiazulene, as it can identify and quantify various photodegradation products. researchgate.net

Table 2: Representative GC-MS Data for Guaiazulene

| Parameter | Value |

|---|---|

| Molecular Ion (m/z) | 198 |

| Key Fragmentation Ions (m/z) | 183, 155, 141, 128 |

| Retention Index | ~1700 (on a standard non-polar column) |

Note: This data is for the parent compound, guaiazulene, and is provided for illustrative purposes. nih.gov

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are crucial for determining the precise molecular structure of ethyl guaiazulene sulfonate and for real-time monitoring of its formation or transformation in chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including this compound. rsc.org ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. beilstein-journals.org The chemical shifts, coupling constants, and integration of the signals in the NMR spectra allow for the precise determination of the molecular structure. beilstein-journals.orgbeilstein-journals.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural insights by showing correlations between different nuclei. rsc.org These advanced techniques are invaluable for assigning the complex NMR spectra of substituted azulene (B44059) derivatives and confirming the position of the ethyl sulfonate group on the guaiazulene core. Combined NMR and UV/Vis spectroscopy can be used for operando reaction monitoring, providing simultaneous information on molecular structure and electronic transitions. chemrxiv.org

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for a Guaiazulene Core

| Nucleus | Typical Chemical Shift Range (ppm) |

|---|---|

| Aromatic Protons (¹H) | 6.5 - 8.5 |

| Alkyl Protons (¹H) | 1.0 - 3.0 |

| Aromatic Carbons (¹³C) | 110 - 150 |

| Alkyl Carbons (¹³C) | 10 - 40 |

Note: These are general ranges for guaiazulene derivatives and the exact shifts for this compound would require experimental determination.

UV-Visible absorbance spectroscopy is a straightforward and effective method for monitoring reaction progress and characterizing compounds containing chromophores, such as this compound. foreverest.net The azulene core of the molecule gives rise to characteristic absorption bands in the visible region of the electromagnetic spectrum, which is responsible for its distinct color. researchgate.net

The position (λmax) and intensity (molar absorptivity) of these absorption bands are sensitive to the substitution pattern on the azulene ring. shimadzu.com Therefore, UV-Vis spectroscopy can be used to monitor the formation of this compound during a synthesis by observing the appearance of its characteristic absorption spectrum. It is also a valuable tool for studying the halochromic properties of guaiazulene derivatives, where changes in the absorption spectrum are observed upon protonation. rsc.org

Table 4: Typical UV-Visible Absorption Maxima for Guaiazulene Derivatives

| Solvent | Typical λmax (nm) |

|---|---|

| Acetonitrile | ~245, 285, 350, 600 |

| Ethanol (B145695) | ~246, 286, 351, 602 |

Note: The absorption maxima can vary depending on the specific substituents and the solvent used. researchgate.net

Fluorescence spectroscopy is employed to investigate the photophysical properties of this compound. Azulene and its derivatives are known for their unusual fluorescence properties, often emitting from the second excited singlet state (S2) in violation of Kasha's rule. rsc.org

The fluorescence emission spectrum, quantum yield, and lifetime provide valuable information about the excited state dynamics of the molecule. These properties can be influenced by factors such as the solvent polarity and the nature and position of substituents on the azulene core. researchgate.net Studying the fluorescence of this compound can provide insights into its potential applications in areas such as fluorescent probes and optoelectronic materials.

Table 5: Illustrative Fluorescence Properties of Azulene Derivatives

| Property | Typical Observation |

|---|---|

| Emission Wavelength (λem) | Typically in the blue to green region of the spectrum |

| Excited State | Often emits from the S2 state |

| Quantum Yield | Generally low, but can be influenced by substitution |

Note: The specific fluorescence properties of this compound would need to be experimentally determined.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the direct detection of chemical species with unpaired electrons, such as free radicals. The antioxidant properties of guaiazulene and its derivatives involve the neutralization of reactive oxygen species (ROS), which are often radicals. nih.govpatsnap.com ESR spectroscopy is instrumental in studying these antioxidant mechanisms.

The principle of ESR involves subjecting a sample to a strong magnetic field and microwave radiation. Unpaired electrons possess a magnetic moment and can exist in two spin states. In the presence of the magnetic field, these states have different energies. The absorption of microwave radiation causes transitions between these spin states, generating a characteristic ESR spectrum. The intensity and pattern of this spectrum can be used to identify and quantify the specific radicals present. In the context of this compound research, ESR can be used to measure the compound's ability to scavenge various free radicals, providing direct evidence and quantification of its antioxidant activity. While guaiazulene is known for these properties, ESR provides the definitive method for observing the radical interaction directly. patsnap.com

Cell-Based Assays for Quantitative Biological Endpoints

To understand the biological effects of this compound, researchers utilize a variety of cell-based assays. These in vitro tests are essential for quantifying the compound's impact on cell health, growth, and function, providing data on its potential therapeutic or cytotoxic effects.

MTT and CCK-8 Assays for Cell Proliferation and Viability

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. creative-biogene.comabcam.com Both assays are based on the ability of mitochondrial dehydrogenases in living cells to reduce a tetrazolium salt into a colored formazan (B1609692) product. creative-biogene.comsigmaaldrich.com

MTT Assay: In this assay, the yellow MTT tetrazolium salt is reduced to a purple formazan product that is insoluble in water. creative-biogene.com The resulting crystals must be dissolved in a solubilization solution before the absorbance can be measured, typically at 570 nm. creative-biogene.com

CCK-8 Assay: This assay uses a highly water-soluble tetrazolium salt, WST-8, which is reduced to a water-soluble orange formazan dye. tocris.comdojindo.com This eliminates the need for a solubilization step, simplifying the procedure. The amount of formazan dye is directly proportional to the number of living cells, and the absorbance is measured at approximately 450 nm. tocris.combiogot.com

In studies on the parent compound, guaiazulene (GYZ), the MTT assay was used to evaluate its effect on the proliferation of human peripheral blood lymphocytes. Results showed that GYZ significantly suppressed cell proliferation at high concentrations (150, 200, and 400 µg/mL), indicating a cytotoxic effect at these levels. scielo.br Similarly, a WST-8 assay (the basis for CCK-8) was used to measure the viability of various human cell lines treated with a guaiazulene derivative, demonstrating its ability to inhibit the growth of cancer cells. nih.gov

| Assay Type | Principle | Endpoint Measured | Application in Guaiazulene Research scielo.brnih.gov |

|---|---|---|---|

| MTT Assay | Mitochondrial dehydrogenases in viable cells reduce yellow MTT to insoluble purple formazan. creative-biogene.com | Cell Viability / Proliferation | Demonstrated that high concentrations of guaiazulene suppressed the proliferation of human lymphocytes. scielo.br |

| CCK-8 (WST-8) Assay | Mitochondrial dehydrogenases in viable cells reduce water-soluble WST-8 to water-soluble orange formazan. tocris.com | Cell Viability / Proliferation | Showed that a guaiazulene derivative inhibited the growth of HeLa cancer cells and 293T immortalized cells. nih.gov |

EdU Incorporation Assays for DNA Synthesis

The 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assay is a modern method for analyzing cell proliferation by directly measuring de novo DNA synthesis. sigmaaldrich.com EdU is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during the S-phase of the cell cycle. merckmillipore.comnih.gov

Unlike the older bromodeoxyuridine (BrdU) method, the detection of incorporated EdU does not require harsh DNA denaturation. sigmaaldrich.combiocompare.com Instead, it utilizes a "click chemistry" reaction, where a fluorescently labeled azide (B81097) reacts with the alkyne group of EdU. sigmaaldrich.comnih.gov This covalent reaction is highly specific and efficient, allowing for a streamlined protocol compatible with various detection platforms, including fluorescence microscopy and flow cytometry. merckmillipore.com This assay is a powerful tool to determine if a compound like this compound affects cell proliferation by inhibiting the synthesis of new DNA.

Colony Formation Assays for Long-Term Cell Growth

The colony formation assay, or clonogenic assay, is an in vitro method used to assess the long-term survival and proliferative capability of single cells. abcam.comnih.gov It is considered a gold standard for evaluating the effects of cytotoxic agents on cell reproductive integrity. nih.gov The principle is based on the ability of a single cell to divide and grow into a colony of at least 50 cells. abcam.comnih.gov

In this assay, cells are seeded at a low density and treated with the compound of interest. After an incubation period of one to three weeks, the resulting colonies are fixed, stained (e.g., with crystal violet), and counted. nih.gov This assay provides a measure of cell reproductive death, as it distinguishes between cells that are metabolically active but can no longer divide and those that retain their long-term proliferative potential. abcam.com It is a crucial technique for evaluating the long-term efficacy of compounds like this compound that may have cytostatic or cytotoxic effects.

Lactate (B86563) Dehydrogenase (LDH) Release Assays for Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay is a widely used method to quantify cytotoxicity by measuring cell membrane damage. nih.gov LDH is a stable cytosolic enzyme present in most cells. sigmaaldrich.comnih.gov When the plasma membrane loses its integrity—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium. nih.govsigmaaldrich.com

The assay measures the activity of this released LDH. In a coupled enzymatic reaction, LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan product. nih.govnih.gov The amount of formazan formed is directly proportional to the amount of LDH released, which correlates with the extent of cell death. nih.gov Studies on guaiazulene have utilized this assay, showing that high concentrations (150, 200, and 400 µg/mL) led to a significant increase in LDH levels in the culture medium of human lymphocytes, confirming the compound's cytotoxic effect at these doses. scielo.br

| Guaiazulene Concentration (µg/mL) scielo.br | Effect on Cell Viability (MTT Assay) scielo.br | Effect on Cytotoxicity (LDH Release) scielo.br |

|---|---|---|

| 10-100 | No significant effect on proliferation | No significant increase in LDH levels |

| 150 | Significant suppression of proliferation | Significant increase in LDH levels |

| 200 | Significant suppression of proliferation | Significant increase in LDH levels |

| 400 | Significant suppression of proliferation | Significant increase in LDH levels |

ELISA (Enzyme-Linked Immunosorbent Assay) for Cytokine Quantification

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific technique used to detect and quantify proteins, such as cytokines, in biological samples. nih.govh-h-c.com It is a crucial tool for studying the anti-inflammatory properties of compounds like sodium guaiazulene sulfonate. nih.govnih.gov The most common format for cytokine quantification is the sandwich ELISA. nih.govbiomatik.com

The steps of a sandwich ELISA are as follows:

Coating: A microplate well is coated with a "capture" antibody specific to the cytokine of interest. nih.gov

Sample Incubation: The sample containing the cytokine is added to the well, and the cytokine binds to the capture antibody.

Detection: A second, "detection" antibody, which is also specific for the cytokine and is linked to an enzyme, is added. This antibody binds to a different site on the captured cytokine. biomatik.com

Substrate Addition: A substrate for the enzyme is added, which is converted into a colored product. biomatik.com

Quantification: The intensity of the color is measured using a microplate reader, which is proportional to the amount of cytokine present in the sample. biomatik.com

Research has shown that guaiazulene and its derivatives possess anti-inflammatory properties, partly by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. patsnap.comresearchgate.net ELISA is the standard method used to quantify these changes, providing precise data on how a compound modulates the inflammatory response at the protein level. nih.govresearchgate.net

Western Blot Analysis for Protein Expression (e.g., iNOS, Caspases, PARP)

Western blot analysis is a powerful immunodetection technique used to identify and quantify specific proteins in a sample. This method is instrumental in understanding how this compound may modulate cellular processes such as inflammation and apoptosis. While direct studies on this compound are limited, research on related guaiazulene derivatives provides insights into its potential effects on key proteins.

One study investigating a guaiazulene derivative, 1,2,3,4‐tetrahydroazuleno[1,2‐b] tropone (B1200060) (TAT), demonstrated its ability to induce apoptosis in HeLa cells. Western blot analysis revealed that treatment with TAT led to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key indicator of apoptosis. The cleavage of PARP was observed after 48 hours of treatment and increased further at 72 hours. nih.gov Concurrently, the study detected the cleavage of caspase-7 and caspase-9, which are critical executioner and initiator caspases in the apoptotic pathway, respectively. nih.gov

Another investigation focusing on a different azulene derivative showed its impact on the expression of inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response. Western blot analysis indicated that this derivative inhibited the expression of the iNOS protein.

These findings suggest that compounds structurally related to this compound can modulate the expression and activation of proteins central to apoptosis and inflammation.

Table 1: Summary of Western Blot Analysis Findings for Guaiazulene Derivatives

| Protein Target | Observed Effect | Cell Line | Compound |

|---|---|---|---|

| PARP | Increased cleavage | HeLa | 1,2,3,4‐tetrahydroazuleno[1,2‐b] tropone |

| Caspase-7 | Increased cleavage | HeLa | 1,2,3,4‐tetrahydroazuleno[1,2‐b] tropone |

| Caspase-9 | Increased cleavage | HeLa | 1,2,3,4‐tetrahydroazuleno[1,2‐b] tropone |

RT-PCR for mRNA Expression (e.g., MUC5AC, iNOS)

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a sensitive technique used to detect and quantify messenger RNA (mRNA) levels, providing a measure of gene expression. This analysis can reveal whether this compound exerts its effects by regulating the transcription of specific genes.

Research on an azulene derivative has shown that it can inhibit the expression of inducible nitric oxide synthase (iNOS) at the mRNA level. This was demonstrated through RT-PCR analysis, complementing the Western blot findings that showed a decrease in iNOS protein. This suggests that the anti-inflammatory effects of this derivative are, at least in part, due to the transcriptional regulation of the iNOS gene.

Currently, there is a lack of specific research data on the effect of this compound or its derivatives on the mRNA expression of MUC5AC, a gene responsible for producing a major mucin protein in the respiratory tract.

Table 2: Summary of RT-PCR Analysis Findings for an Azulene Derivative

| Gene Target | Observed Effect | Analytical Method |

|---|

Sample Preparation Techniques for Complex Matrices in Research (e.g., Solid Phase Extraction)

The accurate analysis of this compound in complex biological matrices, such as creams and toothpastes, requires effective sample preparation to remove interfering substances. Solid Phase Extraction (SPE) is a widely used and effective technique for this purpose.

SPE operates on the principle of separating components of a mixture based on their physical and chemical properties as they pass through a solid stationary phase. The process typically involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest.

In the context of guaiazulene analysis, a study has detailed the use of SPE for sample pre-treatment prior to High-Performance Liquid Chromatography (HPLC) analysis. researchgate.net This method employed a polymeric sorbent, specifically a Strata-X polymer, to extract guaiazulene from complex formulations. researchgate.net For analysis using Gas Chromatography-Mass Spectrometry (GC-MS), SPE was also utilized for toothpaste samples. researchgate.net

The choice of sorbent and solvents is critical for the successful isolation of the target compound. For guaiazulene and its derivatives, which can be unstable, SPE provides a robust method for sample clean-up and concentration, enabling accurate quantification by subsequent analytical instrumentation.

Emerging Research Avenues and Exploratory Applications of Ethyl Guaiazulene Sulfonate

Development of Novel Anticancer Agents Targeting Mitochondrial Pathways

Recent research has highlighted the potential of guaiazulene (B129963) and its derivatives as novel anticancer agents that specifically target mitochondrial pathways to induce cancer cell death. Mitochondria, being the powerhouses of the cell, play a crucial role in cellular metabolism and apoptosis (programmed cell death), making them an attractive target for cancer therapy.

One area of investigation focuses on the ability of guaiazulene derivatives to disrupt the mitochondrial electron transport chain. For instance, a derivative of guaiazulene, 1,2,3,4‐tetrahydroazuleno[1,2‐b] tropone (B1200060) (TAT), has been shown to inhibit mitochondrial electron transfer complex II. This inhibition disrupts oxidative phosphorylation, leading to a decrease in cellular ATP production. The resulting energy deprivation can trigger apoptosis in cancer cells, suggesting that TAT and similar compounds could be developed as novel anticancer agents that selectively target mitochondria. nih.gov

Furthermore, studies have demonstrated that guaiazulene (GYZ) can induce mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS). nih.gov This accumulation of ROS can trigger anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. In the context of non-small cell lung cancer (NSCLC), GYZ-induced mitochondrial dysfunction and subsequent ROS production have been shown to suppress tumor growth both in vitro and in vivo. nih.gov

Interestingly, research has also revealed a dual role for autophagy in response to guaiazulene treatment. While GYZ induces protective autophagy in NSCLC cells through the suppression of the Akt/mTOR signaling pathway, the combination of GYZ with autophagy inhibitors has been shown to significantly enhance its anti-NSCLC effects. nih.gov This suggests a potential combination therapy approach to improve the efficacy of guaiazulene-based anticancer treatments.

Table 1: Investigated Anticancer Mechanisms of Guaiazulene Derivatives

| Derivative | Mechanism of Action | Target Cancer Type | Key Findings |

|---|---|---|---|

| 1,2,3,4‐tetrahydroazuleno[1,2‐b] tropone (TAT) | Inhibition of mitochondrial electron transfer complex II, leading to decreased ATP production and apoptosis. nih.gov | Various cancer cell lines | Selectively targets mitochondria, suggesting potential as a novel anticancer agent. nih.gov |

| Guaiazulene (GYZ) | Induces mitochondrial dysfunction and ROS-mediated apoptosis (anoikis). nih.gov | Non-small cell lung cancer (NSCLC) | Suppresses tumor growth; its effect is enhanced when combined with autophagy inhibitors. nih.gov |

Investigation as Potential Photodynamic Therapy Agents

Photodynamic therapy (PDT) is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can kill cancer cells and other pathogenic cells. Azulene (B44059) derivatives, including guaiazulene, are being investigated as potential photosensitizers due to their ability to absorb light in the visible region and generate singlet oxygen.

Studies have shown that the photodynamic activation of guaiazulene can generate singlet oxygen and suppress inflammatory markers. researchgate.netresearchgate.net In one study, guaiazulene solutions exposed to a red laser light generated significantly more singlet oxygen compared to control groups. researchgate.netresearchgate.net This photodynamic activation also led to a reduction in the levels of inflammatory markers such as RANTES and PGE2 in inflamed peripheral blood mononuclear cells, without affecting cell viability. researchgate.netresearchgate.net These findings suggest the potential of guaiazulene-based PDT in treating inflammatory conditions.

The anti-inflammatory effects of photodynamic therapy using azulene derivatives are also being explored. Research has demonstrated that upon light application, two different azulene derivatives exerted strong anti-inflammatory activities by significantly decreasing the production of pro-inflammatory cytokines such as TNF, IL6, GMCSF, and IL12p40 in mammalian macrophages. nih.gov The intracellular mechanism of action for one of these derivatives was found to involve the p38 and PI3K pathways. nih.gov These results indicate that azulene derivatives could be developed as photodynamic anti-inflammatory drug candidates.

Table 2: Research Findings on Guaiazulene in Photodynamic Therapy

| Study Focus | Key Findings | Potential Application |

|---|---|---|

| Anti-inflammatory effect on peripheral blood mononuclear cells | Photodynamic activation of guaiazulene with a red laser generated singlet oxygen and reduced inflammatory markers (RANTES and PGE2). researchgate.netresearchgate.net | Treatment of inflammatory conditions like oral mucositis. |

| Anti-inflammatory activity on mammalian macrophages | Light-activated azulene derivatives significantly decreased the production of pro-inflammatory cytokines (TNF, IL6, GMCSF, IL12p40). nih.gov | Development of photodynamic anti-inflammatory drugs. |

Integration into Advanced Drug Delivery Systems in Research Contexts

The therapeutic potential of ethyl guaiazulene sulfonate and other hydrophobic azulene derivatives can be limited by their poor water solubility and potential instability. To overcome these challenges, researchers are exploring the integration of these compounds into advanced drug delivery systems. These systems aim to improve the bioavailability, stability, and targeted delivery of therapeutic agents.

Liposomal Formulations: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For a hydrophobic compound like this compound, it could be incorporated into the lipid bilayer of the liposome. The stability of liposomal formulations is a critical factor, and research has shown that factors such as lipid composition, the inclusion of cholesterol, and the use of stealth coatings (e.g., polyethylene (B3416737) glycol) can enhance in vivo stability and prolong circulation time. mdpi.com Post-processing techniques like freeze-drying with cryoprotectants can also improve the long-term stability of liposomal products. mdpi.comnih.gov

Nanoparticle-Based Systems: Nanoparticles offer another promising platform for the delivery of hydrophobic drugs. Chitosan (B1678972) nanoparticles, for instance, have been investigated for the encapsulation of squalene, a hydrophobic compound, demonstrating enhanced cellular uptake compared to other carriers. nih.govresearchgate.net This suggests that encapsulating this compound in chitosan nanoparticles could improve its delivery to target cells. Gold nanoparticles are also being explored in the development of hydrogel-based delivery systems, which can provide sustained and pH-dependent drug release. nih.govmdpi.com

Hydrogel Systems: Smart hydrogels that respond to external stimuli such as pH, temperature, or enzymes are being developed for controlled drug release. researchgate.net These hydrogels can be designed to release their payload specifically at the site of action, which is particularly beneficial for targeted therapies. For instance, a chitosan-gold nanoparticle hydrogel has been shown to exhibit a sustained, pH-dependent release of the anticancer drug 5-fluorouracil, with increased release in the acidic microenvironment of tumors. nih.govmdpi.com Such a system could potentially be adapted for the delivery of this compound in anticancer applications.

Exploration in Peptide Chemistry as Noncanonical Amino Acid Analogs

The incorporation of noncanonical amino acids (ncAAs) into peptides is a powerful strategy to create novel biomolecules with enhanced properties, such as increased stability, altered conformation, and unique functionalities. Azulene-containing amino acids are being explored as ncAAs to serve as fluorescent probes and to modulate the properties of peptides.

A significant development in this area is the synthesis of the blue fluorescent noncanonical amino acid β-(1-azulenyl)-L-alanine (AzAla). nih.govresearchgate.netnih.govresearchgate.netrsc.org Researchers have developed a one-step enzymatic synthesis of AzAla from commercially available azulene and L-serine using an engineered tryptophan synthase β-subunit. nih.govnih.govrsc.org This method allows for the scalable production of stereochemically pure AzAla.

AzAla has been successfully incorporated into peptides and has been shown to be a useful fluorescent analog of tryptophan. researchgate.net Its unique spectroscopic properties, including a blue fluorescence that is spectrally distinct from native tryptophan, make it a valuable tool for studying protein structure, function, and interactions. researchgate.netchemistryviews.org For example, the fluorescence of AzAla can be quenched by unprotonated histidine, providing a sensitive method for measuring histidine pKa values in proteins. nih.gov Furthermore, the biosynthetic incorporation of AzAla into proteins has been achieved, opening up possibilities for in vivo studies. researchgate.net

The synthesis of other azulenylalanines, such as l-β-(6-azulenyl)alanine, has also been reported. nih.gov This ncAA has been used in the mutasynthesis of novel cytochalasans, demonstrating that azulene-containing amino acids can be recognized and utilized by biosynthetic machinery to create new natural product analogs with potent biological activities. nih.gov

Table 3: Azulene-Containing Noncanonical Amino Acids in Peptide Chemistry

| Noncanonical Amino Acid | Synthesis Method | Key Application |

|---|---|---|

| β-(1-azulenyl)-L-alanine (AzAla) | One-step enzymatic synthesis using an engineered tryptophan synthase β-subunit. nih.govnih.govrsc.org | Fluorescent tryptophan analog for studying protein structure and function. researchgate.netchemistryviews.org |

| l-β-(6-azulenyl)alanine | Multi-step chemical synthesis. nih.gov | Precursor for the mutasynthesis of novel, fluorescent, and cytotoxic cytochalasan analogs. nih.gov |

Studies on the Halochromic Properties of Derivatized Azulenes

Halochromism is the property of a substance to change color in response to a change in pH. Derivatized azulenes exhibit interesting halochromic properties, which are being investigated for potential applications in sensors and smart materials. The unique electronic structure of the azulene core, with its electron-rich five-membered ring and electron-deficient seven-membered ring, makes it susceptible to changes in its electronic absorption spectrum upon protonation.

Researchers have synthesized various derivatized azulenes and studied their response to acidic conditions. For example, a series of 4-styrylguaiazulenes, prepared by the condensation of naturally occurring guaiazulene with various aromatic carboxaldehydes, have been shown to exhibit reversible halochromic behavior. researchgate.net Upon treatment with a strong acid, the electron-rich C-3 position of the guaiazulene moiety is protonated, leading to a predictable change in the optical energy gap that is dependent on the electron-donor strength and the degree of π-conjugation of the substituent. researchgate.net

Similarly, the synthesis and study of 1,2,6-tri- and 1,2,3,6-tetra-aryl azulenes have revealed significant red-shifts in their absorption maxima upon protonation. nih.gov This is attributed to the extension of the conjugation length and the large dipole moment along the C2v axis of the 2,6-substituted azulene molecules. nih.gov Interestingly, while these azulene derivatives are non-fluorescent in their neutral forms, they become emissive in their protonated states, a phenomenon known as fluorescence switch-on. nih.govresearchgate.net This property has been utilized in the design of a non-erasable 3D fluorescence readout system. researchgate.net

New Approaches for Enhancing Compound Stability in Research Formulations

The stability of this compound in research formulations is crucial for obtaining reliable and reproducible experimental results. Several approaches can be employed to enhance the stability of this and other azulene derivatives, particularly against degradation pathways such as oxidation and hydrolysis.

Encapsulation Technologies: Encapsulation within protective matrices is a common strategy to improve the stability of sensitive compounds.

Liposomes: As discussed in section 8.3, encapsulating this compound within the lipid bilayer of liposomes can protect it from the external environment. The stability of the liposomal formulation itself can be enhanced by optimizing the lipid composition and by using techniques like freeze-drying with cryoprotectants such as sugars (e.g., sucrose, trehalose) or polyalcohols. mdpi.comnih.gov

Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating them within their cavity. This encapsulation can significantly improve the stability of the guest molecule by protecting it from light, heat, and oxidation. nih.gov For example, the complexation of resveratrol (B1683913) with a β-cyclodextrin derivative resulted in a 27-fold increase in the amount of drug remaining after 8 days in a stability study. nih.gov A similar approach could be beneficial for stabilizing this compound.

Nanoparticles: Encapsulation in polymeric nanoparticles, such as those made from chitosan, can also provide a protective barrier against degradation. The polymer matrix can be designed to control the release of the encapsulated compound, further enhancing its stability until it reaches its target. nih.govresearchgate.net

Formulation Optimization: Careful selection of formulation excipients can also contribute to the stability of this compound. The inclusion of antioxidants can prevent oxidative degradation, while buffering agents can maintain the pH of the formulation in a range where the compound is most stable. The use of co-solvents or surfactants may also be necessary to maintain the solubility and prevent precipitation of the compound in aqueous research media.

Historical Perspectives on Guaiazulene and Sulfonate Derivative Research

Early Academic Investigations into Azulene (B44059) and Guaiazulene (B129963) Chemistry

The history of azulene chemistry dates back to the 15th century, with the observation of an azure-blue chromophore during the steam distillation of German chamomile. nih.govresearchgate.net This distinctive blue color, from which the name "azulene" is derived (from the Spanish word "azul," meaning blue), was also identified in yarrow and wormwood. In 1863, Septimus Piesse was the first to name this chromophore. nih.govresearchgate.net However, it was not until the early 20th century that the chemical nature of these compounds began to be unraveled.

A significant breakthrough came in 1926 when Lavoslav Ružička correctly established the structure of an azulene system, specifically that of guaiazulene. nih.gov This laid the groundwork for further synthetic exploration. In 1937, the first organic synthesis of azulene was achieved by Placidus Plattner and his colleague, St. Pfau, who synthesized it from indane and ethyl diazoacetate. nih.govnih.govsemanticscholar.org This was a landmark achievement that opened the door for more extensive research into the synthesis and properties of azulene and its derivatives.

Early synthetic routes to azulenes were of great interest due to their unusual bicyclic structure, which consists of a fused cyclopentadiene (B3395910) and cycloheptatriene (B165957) ring system, making it an isomer of the colorless naphthalene. nih.govnih.gov Unlike naphthalene, which has a biaxial symmetry and a benzenoid structure, azulene possesses monoaxial symmetry and a non-alternating aromatic structure, which accounts for its distinct properties. nih.gov Various methods for constructing the azulene skeleton were developed, often starting from precursors containing either a cyclopentadienyl (B1206354) or a cycloheptatriene ring. One notable approach involved the annulation of cyclopentadiene with unsaturated C5-synthons. nih.gov

Guaiazulene (1,4-dimethyl-7-isopropylazulene), an alkylated derivative of azulene, became a focal point of research due to its natural occurrence in sources like guaiac (B1164896) wood oil and some marine invertebrates. nih.gov Its synthesis and derivatization were explored, leading to a deeper understanding of the chemical reactivity of the azulene core. The alkyl substituents on guaiazulene were found to not significantly alter the fundamental azulene chromophore. nih.gov

Evolution of Research into Biological Activities of Guaiazulene Sulfonate Derivatives

Research into the biological activities of guaiazulene and its derivatives has a rich history, rooted in the traditional use of plants like chamomile, which are known to contain these compounds. acs.orgnih.gov For centuries, these plants have been utilized in traditional medicine for their anti-inflammatory, antiallergic, and antibacterial properties. acs.orgnih.gov This historical context provided the impetus for scientific investigation into the therapeutic potential of azulene derivatives.

A significant advancement in this area was the development of water-soluble derivatives, such as sodium guaiazulene sulfonate (GAS), which expanded the potential for pharmaceutical applications. nih.govmdpi.com Early research focused on the anti-inflammatory and wound-healing properties of these compounds. nih.gov Sodium guaiazulene sulfonate was found to inhibit leukocyte migration and histamine (B1213489) release from mast cells, suggesting a direct local action on inflamed tissues. nih.gov

The evolution of research saw a broadening of the scope of biological activities being investigated. Scientists began to explore the potential of guaiazulene sulfonate derivatives in a variety of therapeutic areas. This included their application in treating peptic ulcer disease, where they demonstrated promising anti-ulcer activity. acs.orgepa.gov Some studies even suggested that certain guaiazulene derivatives exhibited better anti-ulcer effects than established drugs like omeprazole. acs.org

More recently, research has ventured into the synthesis of novel guaiazulene derivatives to explore a wider range of biological activities, including antiproliferative, antiviral, and anti-inflammatory effects. For instance, some guaiazulene condensation derivatives have shown selective cytotoxic activities towards certain cancer cell lines. Furthermore, a guaiazulene-based chalcone (B49325) demonstrated significant anti-inflammatory activity in a zebrafish model. This ongoing research continues to build upon the historical understanding of guaiazulene's biological potential, aiming to develop new and more effective therapeutic agents.

Table 1: Investigated Biological Activities of Guaiazulene Sulfonate Derivatives

| Biological Activity | Research Focus | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of leukocyte migration and histamine release. | Direct local action on inflammatory tissue. nih.gov |

| Anti-ulcer | Evaluation in ethanol-induced gastric ulcer models. | Some derivatives showed better activity than omeprazole. acs.org |

| Antiproliferative | Selective cytotoxicity towards cancer cell lines. | Certain derivatives showed activity against K562 cells. |

| Antiviral | Activity against influenza A virus. | One derivative exhibited potent antiviral activity. |

| Wound Healing | Promotion of epithelial cell growth. | Used in treatments for oral inflammatory diseases. nih.gov |

Key Pharmacokinetic Studies in Research Models (e.g., 35S-GAS through rat mucosa)

Pharmacokinetic studies have been crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) of sodium guaiazulene sulfonate (GAS), providing insights into its therapeutic efficacy and safety. Early research in animal models, particularly rats, focused on determining the sites and mechanisms of absorption.

Key studies investigating the absorption of GAS in rats and rabbits revealed that the compound is not absorbed from the oral cavity, stomach, or rectum. nih.gov Instead, absorption was found to occur from the nasal cavity and the small intestine. nih.gov This finding is significant as it suggests that for localized action in the oral cavity, the systemic absorption is limited, which is a favorable characteristic for topical treatments.

Further in situ perfusion experiments in the rat small intestine uncovered a dose-dependent and specific absorption mechanism. nih.gov At lower concentrations, the absorption rate of GAS was found to decrease with an increase in concentration, and this absorption was inhibited by substances like mercuric chloride and ouabain (B1677812), suggesting a carrier-mediated transport system. nih.gov However, at higher concentrations, the absorption rate from the nasal mucosa increased significantly with the concentration, and ouabain had no inhibitory effect. nih.gov This biphasic absorption pattern points to the involvement of at least two distinct mechanisms: a carrier-mediated system at lower concentrations and a process driven by hydrophobic interactions at higher concentrations, possibly facilitated by the formation of ion-pair complexes. nih.gov

While the specific use of ³⁵S-labeled GAS in these particular studies is not explicitly detailed in the available abstracts, the use of radiolabeled compounds is a standard and essential methodology in pharmacokinetic research to trace the fate of a drug in the body. semanticscholar.org Such studies provide quantitative data on absorption rates, tissue distribution, metabolic pathways, and excretion routes. For instance, studies with other ³⁵S-labeled compounds in rats have successfully tracked their distribution and metabolism, highlighting the utility of this technique. The findings from the absorption studies of GAS in rat mucosa are fundamental to its development as a therapeutic agent, guiding its application and providing a basis for its safety assessment.

Table 2: Summary of Sodium Guaiazulene Sulfonate Absorption in Rat Models

| Absorption Site | Finding | Implication |

|---|---|---|

| Oral Cavity | Not absorbed. nih.gov | Suitable for direct action on inflamed oral mucosa with minimal systemic exposure. |

| Stomach | Not absorbed. nih.gov | Systemic effects are not initiated in the stomach. |

| Small Intestine | Absorbed via a dose-dependent, carrier-mediated mechanism. nih.govnih.gov | Systemic circulation is achieved through intestinal absorption. |

| Nasal Cavity | Absorbed, with a biphasic mechanism. nih.govnih.gov | An alternative route for systemic delivery. |

| Rectum | Not absorbed. nih.gov | Not a viable route for administration. |

Historical Context of Anti-Ulcer Agent Research Involving Azulenes

The search for effective anti-ulcer agents has a long history, with early treatments focusing on neutralizing stomach acid with antacids and protecting the ulcerated area. The understanding of peptic ulcer disease evolved significantly in the latter half of the 20th century with the discovery of histamine H2-receptor antagonists and, later, proton pump inhibitors (PPIs), which shifted the therapeutic strategy from acid neutralization to the prevention of acid secretion.

Within this evolving landscape, natural products and their derivatives have been a consistent area of investigation for new anti-ulcer therapies. Azulenes, particularly guaiazulene and its sulfonate derivatives, emerged as promising candidates due to their known anti-inflammatory properties. Research into the anti-ulcer activity of these compounds was driven by the need for alternative and complementary treatments to the existing synthetic drugs.

Studies in animal models, such as the Shay pylorus-ligated rat model, were instrumental in evaluating the anti-ulcer efficacy of azulene derivatives. A series of alkylazulene-1-sodium sulfonate derivatives were synthesized and tested, revealing that their anti-ulcer activity was related to their lipophilicity. One derivative, 3-ethyl-6-isopropylazulene-1-sodium sulfonate, demonstrated potent inhibition of Shay ulcers, with activity greater than that of guaiazulene sodium sulfonate (GAS).